Cas no 1260865-92-6 (4-nitro-3-(piperidin-3-yl)phenol)

4-nitro-3-(piperidin-3-yl)phenol 化学的及び物理的性質
名前と識別子
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- 4-nitro-3-(piperidin-3-yl)phenol
- EN300-1828157
- 1260865-92-6
-
- インチ: 1S/C11H14N2O3/c14-9-3-4-11(13(15)16)10(6-9)8-2-1-5-12-7-8/h3-4,6,8,12,14H,1-2,5,7H2
- InChIKey: QCAFDMSIFMBCPB-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=C(C=1)C1CNCCC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.1Ų
4-nitro-3-(piperidin-3-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828157-2.5g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1828157-10.0g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1828157-1.0g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 1g |
$1414.0 | 2023-05-26 | ||
Enamine | EN300-1828157-1g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1828157-0.25g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1828157-0.05g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1828157-0.1g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1828157-5g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1828157-10g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1828157-0.5g |
4-nitro-3-(piperidin-3-yl)phenol |
1260865-92-6 | 0.5g |
$1357.0 | 2023-09-19 |
4-nitro-3-(piperidin-3-yl)phenol 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
4-nitro-3-(piperidin-3-yl)phenolに関する追加情報
Comprehensive Analysis of 4-nitro-3-(piperidin-3-yl)phenol (CAS No. 1260865-92-6): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, 4-nitro-3-(piperidin-3-yl)phenol (CAS No. 1260865-92-6) has emerged as a compound of significant interest. This nitrophenol derivative, characterized by its unique piperidine substitution, offers a versatile scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential due to its structural features, which combine a phenolic hydroxyl group, a nitro functional group, and a piperidinyl moiety.
The molecular structure of 4-nitro-3-(piperidin-3-yl)phenol presents intriguing possibilities for hydrogen bonding interactions and molecular recognition. These properties make it particularly valuable in the design of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in addressing challenges related to neurodegenerative diseases and metabolic disorders, topics that dominate current biomedical research trends.
From a synthetic chemistry perspective, the CAS 1260865-92-6 compound demonstrates remarkable stability under various conditions, making it suitable for multi-step organic synthesis. Its nitro group serves as an excellent precursor for further functionalization, allowing chemists to explore diverse structure-activity relationships. This adaptability answers the growing demand in pharmaceutical R&D for versatile building blocks that can accelerate drug development pipelines.
Analytical characterization of 4-nitro-3-(piperidin-3-yl)phenol reveals distinct spectral features that facilitate its identification in complex mixtures. Advanced techniques such as HPLC-MS and NMR spectroscopy provide comprehensive data about its purity and structural integrity, addressing common quality control concerns in chemical manufacturing. These analytical protocols align with current industry standards for pharmaceutical intermediates and fine chemicals.
The compound's solubility profile and physicochemical properties have been extensively studied to optimize its applications in various formulations. Researchers particularly value its balanced lipophilicity and water solubility, characteristics that frequently appear in searches about drug-like properties and bioavailability enhancement. These features make it a subject of interest in medicinal chemistry discussions and ADME studies.
In material science applications, CAS 1260865-92-6 demonstrates potential as a precursor for functionalized polymers and coordination complexes. Its ability to participate in supramolecular assembly processes responds to the growing interest in smart materials and molecular devices. These applications frequently appear in searches related to advanced material design and nanotechnology innovations.
Safety assessments of 4-nitro-3-(piperidin-3-yl)phenol follow established protocols for laboratory chemicals, with particular attention to proper handling of nitroaromatic compounds. While not classified as hazardous under standard conditions, researchers emphasize standard precautions that align with general chemical safety practices, a topic of perpetual relevance in scientific communities.
The commercial availability of 1260865-92-6 through specialized chemical suppliers has facilitated its adoption in various research programs. Current market trends show increasing demand for this research chemical, particularly from institutions focusing on central nervous system therapeutics and signal transduction modulation, reflecting broader industry priorities.
Future research directions for 4-nitro-3-(piperidin-3-yl)phenol may explore its potential in catalysis and asymmetric synthesis, areas generating substantial academic interest. Its structural features suggest possible applications in developing chiral auxiliaries or organocatalysts, addressing the pharmaceutical industry's need for stereoselective synthesis methods.
In conclusion, CAS 1260865-92-6 represents a multifaceted compound whose importance spans multiple scientific disciplines. Its unique combination of aromatic, nitro, and heterocyclic functionalities continues to inspire innovative applications in both life sciences and materials engineering, positioning it as a valuable asset in contemporary chemical research.
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